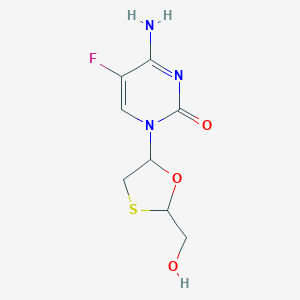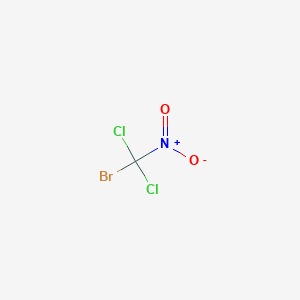
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(2-methylpropyl)- is a chemical compound that is commonly known as 2-Methyl-5-isobutylthiazole. This compound is widely used in the food and fragrance industries due to its unique odor and flavor profile. However, recent scientific research has also shown its potential in various other fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-isobutylthiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways in the body. It may also interact with specific receptors, leading to its various biological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-5-isobutylthiazole has various biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, making it a potential treatment for infections. It has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, it has been found to reduce inflammation, making it a potential treatment for inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-5-isobutylthiazole in lab experiments is its unique aroma and flavor profile. This makes it easy to detect and measure in various assays. However, one limitation is that it can be difficult to synthesize in large quantities, making it expensive and time-consuming to use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Methyl-5-isobutylthiazole. One area of interest is its potential as a treatment for various infectious diseases. Another area of interest is its potential as a novel anticancer agent. Additionally, research could focus on its potential as a treatment for inflammatory diseases such as arthritis. Finally, studies could investigate the potential of this compound as a flavor and aroma enhancer in the food and fragrance industries.
In conclusion, 2-Methyl-5-isobutylthiazole is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique aroma and flavor profile make it easy to detect and measure in various assays. However, its synthesis can be challenging, making it expensive and time-consuming to use in large-scale experiments. Despite these limitations, research on this compound is ongoing, and it holds promise for future applications in various fields.
Métodos De Síntesis
The synthesis of 2-Methyl-5-isobutylthiazole is typically achieved through the reaction of 2-methyl-1-propenyl-1-cyclohexene with sulfur and hydrogen sulfide. This reaction results in the formation of the thiazole ring, which is responsible for the compound's unique aroma and flavor.
Aplicaciones Científicas De Investigación
2-Methyl-5-isobutylthiazole has been studied extensively in recent years due to its potential medicinal properties. Research has shown that this compound has antibacterial, antifungal, and anticancer properties. It has also been found to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.
Propiedades
Número CAS |
153686-91-0 |
|---|---|
Nombre del producto |
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(2-methylpropyl)- |
Fórmula molecular |
C11H19NS |
Peso molecular |
197.34 g/mol |
Nombre IUPAC |
2-[2-methyl-5-(2-methylpropyl)pyrrol-1-yl]ethanethiol |
InChI |
InChI=1S/C11H19NS/c1-9(2)8-11-5-4-10(3)12(11)6-7-13/h4-5,9,13H,6-8H2,1-3H3 |
Clave InChI |
PRIUUJWQSGAHNU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1CCS)CC(C)C |
SMILES canónico |
CC1=CC=C(N1CCS)CC(C)C |
Otros números CAS |
153686-91-0 |
Sinónimos |
2-[2-methyl-5-(2-methylpropyl)pyrrol-1-yl]ethanethiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



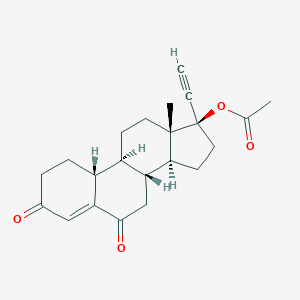


![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)
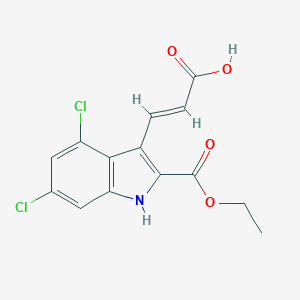
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)

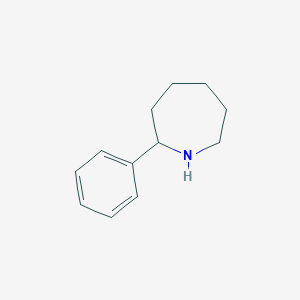

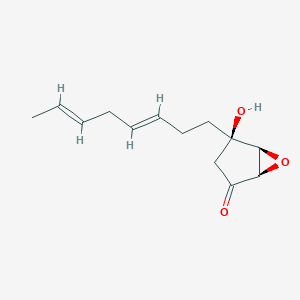

![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)
